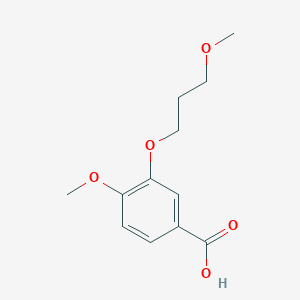

4-Methoxy-3-(3-methoxypropoxy)benzoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methoxy-3-(3-methoxypropoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O5/c1-15-6-3-7-17-11-8-9(12(13)14)4-5-10(11)16-2/h4-5,8H,3,6-7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSMIUCOCVISYDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCOC1=C(C=CC(=C1)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70597634 | |

| Record name | 4-Methoxy-3-(3-methoxypropoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

895240-50-3 | |

| Record name | 4-Methoxy-3-(3-methoxypropoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations

Strategies for the De Novo Synthesis of 4-Methoxy-3-(3-methoxypropoxy)benzoic acid

The de novo synthesis of 4-Methoxy-3-(3-methoxypropoxy)benzoic acid can be approached through both linear and convergent strategies, primarily commencing from readily available precursors such as vanillic acid or its corresponding methyl ester.

Convergent and Linear Synthesis Pathways

A prevalent and efficient linear pathway for the synthesis of 4-Methoxy-3-(3-methoxypropoxy)benzoic acid initiates with the esterification of 3-hydroxy-4-methoxybenzoic acid (vanillic acid) to its methyl ester, methyl 3-hydroxy-4-methoxybenzoate. This intermediate subsequently undergoes an etherification reaction. Specifically, the phenolic hydroxyl group is alkylated using a suitable 3-methoxypropylating agent, such as 1-bromo-3-methoxypropane (B1268092) or 1-chloro-3-methoxypropane, in the presence of a base like potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF). The resulting product, methyl 4-methoxy-3-(3-methoxypropoxy)benzoate, is then subjected to hydrolysis under basic conditions to yield the final carboxylic acid.

Alternatively, a similar sequence can be applied starting from methyl 4-hydroxy-3-methoxybenzoate. For instance, a related synthesis involves the alkylation of methyl 4-hydroxy-3-methoxybenzoate with 1-bromo-3-chloropropane, which could be adapted by using 1-bromo-3-methoxypropane to directly introduce the desired alkoxy chain. mdpi.com The final step in these linear sequences is the saponification of the ester to the carboxylic acid.

A representative linear synthesis is outlined below:

Step 1: Esterification of Vanillic Acid: Conversion of vanillic acid to methyl vanillate (B8668496).

Step 2: Etherification: Alkylation of the phenolic hydroxyl group of methyl vanillate with 1-bromo-3-methoxypropane.

Step 3: Hydrolysis: Saponification of the methyl ester to the carboxylic acid.

While dedicated convergent syntheses for this specific molecule are not extensively documented, a convergent approach could theoretically involve the preparation of a more complex side chain which is then coupled to a pre-functionalized benzoic acid core.

Optimization of Reaction Conditions and Catalyst Systems

The optimization of reaction conditions is crucial for maximizing yield and purity in the synthesis of 4-Methoxy-3-(3-methoxypropoxy)benzoic acid and its precursors. Key parameters that are often fine-tuned include the choice of solvent, base, temperature, and reaction time.

In the etherification step, the use of potassium carbonate as the base and DMF as the solvent at elevated temperatures (e.g., 70 °C) has been shown to be effective for the alkylation of related phenolic compounds. mdpi.com The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) to determine the optimal reaction time, which is often in the range of a few hours.

For the hydrolysis of the ester to the carboxylic acid, a mixture of an alcohol (e.g., methanol (B129727) or ethanol) and an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide is typically employed. The reaction is often carried out at reflux temperature to ensure complete conversion.

In related syntheses of complex molecules where this benzoic acid derivative is an intermediate, catalysts play a significant role. For instance, in the synthesis of Aliskiren, where a derivative of the target compound is a key intermediate, homogeneous chiral Rh(I) and Ru(II) complexes bearing ferrocene-based phosphine (B1218219) ligands have been utilized for enantioselective hydrogenation steps. researchgate.net While not directly applicable to the synthesis of the benzoic acid itself, this highlights the advanced catalytic systems employed in the broader synthetic context.

Mechanistic Investigations of Key Synthetic Steps

The key synthetic transformations in the preparation of 4-Methoxy-3-(3-methoxypropoxy)benzoic acid are the Williamson ether synthesis and ester hydrolysis.

The etherification step proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism. The base, typically potassium carbonate, deprotonates the phenolic hydroxyl group of the methyl vanillate derivative, forming a more nucleophilic phenoxide ion. This phenoxide ion then attacks the electrophilic carbon atom of the 3-methoxypropyl halide (e.g., 1-bromo-3-methoxypropane), displacing the halide ion and forming the ether linkage. The use of a polar aprotic solvent like DMF is advantageous as it solvates the cation (K+) but not the anion (phenoxide), thus enhancing the nucleophilicity of the phenoxide.

The final hydrolysis of the methyl ester to the carboxylic acid is a base-catalyzed nucleophilic acyl substitution. The hydroxide ion (from NaOH or KOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) ion, yielding the carboxylate salt. Subsequent acidification with a mineral acid (e.g., HCl) protonates the carboxylate to afford the final 4-Methoxy-3-(3-methoxypropoxy)benzoic acid.

Synthesis of Analogues and Structurally Related Derivatives

The synthetic framework for 4-Methoxy-3-(3-methoxypropoxy)benzoic acid provides a versatile platform for the generation of a variety of analogues with modified structural features.

Design and Preparation of Benzoic Acid Analogues with Modified Alkoxy Chains

The alkoxy chain at the 3-position of the benzoic acid ring is a prime target for modification. By employing different alkylating agents in the etherification step, a diverse library of analogues can be synthesized. For example, using N-(3-chloropropyl)morpholine instead of a 3-methoxypropyl halide would lead to the synthesis of 4-methoxy-3-(3-morpholinopropoxy)benzonitrile (B1588941) from a related benzonitrile (B105546) precursor. researchgate.net This demonstrates the flexibility of introducing various functional groups at the terminus of the propoxy chain.

Similarly, the length and nature of the alkoxy chain itself can be altered. The use of alkyl halides with different chain lengths or branching patterns would result in a series of benzoic acid derivatives with systematically varied lipophilicity and conformational properties.

| Starting Material | Alkylating Agent | Resulting Analogue (Ester Form) |

| Methyl 4-hydroxy-3-methoxybenzoate | 1-Bromo-3-chloropropane | Methyl 4-(3-chloropropoxy)-3-methoxybenzoate mdpi.com |

| 3-Hydroxy-4-methoxybenzaldehyde | N-(3-chloropropyl)morpholine | 4-Methoxy-3-(3-morpholinopropoxy)benzonitrile researchgate.net |

This table is interactive and showcases examples of how different alkylating agents can be used to synthesize analogues with modified alkoxy chains.

Exploration of Aromatic Ring Substituent Effects on Synthesis

The electronic nature of the substituents on the aromatic ring can significantly influence the course and efficiency of the synthetic reactions. The presence of the electron-donating methoxy (B1213986) group at the 4-position and the alkoxy group at the 3-position activates the ring towards electrophilic substitution, although this is not a key step in the primary synthetic route described.

However, the electronic effects are pertinent to the reactivity of the starting materials. For instance, in the synthesis of bosutinib, which starts from 3-methoxy-4-hydroxybenzoic acid, a nitration step is performed. mdpi.com The regioselectivity of this nitration is directed by the existing activating groups.

Utility as a Synthetic Intermediate in Complex Molecular Architectures

The structural attributes of 4-Methoxy-3-(3-methoxypropoxy)benzoic acid make it an important precursor for the synthesis of advanced organic scaffolds, which are central to the development of new therapeutic agents.

A significant application of 4-Methoxy-3-(3-methoxypropoxy)benzoic acid is demonstrated in its use as a key starting material for the synthesis of Aliskiren, a potent renin inhibitor used for the treatment of hypertension. researchgate.netresearchgate.net The synthesis involves the transformation of the benzoic acid into a more complex intermediate, which then undergoes further reactions to yield the final drug substance.

The initial step in this synthetic pathway typically involves the reduction of the carboxylic acid moiety of 4-Methoxy-3-(3-methoxypropoxy)benzoic acid to the corresponding benzyl (B1604629) alcohol, 4-Methoxy-3-(3-methoxypropoxy)benzyl alcohol. researchgate.net This transformation is a critical step, as it sets the stage for subsequent carbon-carbon bond-forming reactions. The resulting benzyl alcohol is then converted to a key intermediate, (R)-2-(4-methoxy-3-(3-methoxypropoxy)-benzyl)-3-methylbutanoic acid, which embodies a significant portion of the final Aliskiren structure. researchgate.net

Further elaboration of this intermediate, for instance, through coupling with other chiral fragments, leads to the construction of the final complex molecular architecture of Aliskiren. rsc.org The 4-methoxy-3-(3-methoxypropoxy)phenyl group, originating from the initial benzoic acid, is a crucial pharmacophoric element in the final inhibitor, highlighting the importance of the parent compound as a foundational building block.

Table 1: Key Intermediates Derived from 4-Methoxy-3-(3-methoxypropoxy)benzoic acid in the Synthesis of Aliskiren

| Precursor Compound | Key Intermediate | Application |

| 4-Methoxy-3-(3-methoxypropoxy)benzoic acid | 4-Methoxy-3-(3-methoxypropoxy)benzyl alcohol | Initial reduction product for further elaboration |

| 4-Methoxy-3-(3-methoxypropoxy)benzyl alcohol | (R)-2-(4-methoxy-3-(3-methoxypropoxy)-benzyl)-3-methylbutanoic acid | Advanced precursor for the final assembly of Aliskiren |

| (E)-2-(4-methoxy-3-(3-methoxypropoxy)-benzylidene)-3-methylbutanoic acid | (R)-2-(4-methoxy-3-(3-methoxypropoxy)-benzyl)-3-methylbutanoic acid | Direct precursor in the stereoselective hydrogenation step |

The synthesis of complex, biologically active molecules like Aliskiren necessitates precise control over stereochemistry, and the derivatization of intermediates from 4-Methoxy-3-(3-methoxypropoxy)benzoic acid is a prime example of this requirement. A critical step that dictates the stereochemical outcome is the enantioselective hydrogenation of (E)-2-(4-methoxy-3-(3-methoxypropoxy)-benzylidene)-3-methylbutanoic acid to the desired (R)-enantiomer. researchgate.net

This catalytic transformation has been extensively studied using various homogeneous chiral catalysts. Research has shown that Rh(I) and Ru(II) complexes featuring ferrocene-based phosphine ligands are effective in achieving high enantioselectivity. researchgate.net Specifically, the use of a [Rh(NBD)2]BF4 precatalyst has demonstrated the ability to produce the (R)-enantiomer with an enantiomeric excess (ee) of up to 95%. researchgate.net The reaction conditions, including hydrogen pressure and temperature, are crucial parameters that are optimized to maximize the stereochemical purity of the product. researchgate.net

Table 2: Catalytic Systems for Stereoselective Hydrogenation

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) |

| [Rh(NBD)2]BF4 with chiral ferrocene-based phosphine ligands | (E)-2-(4-methoxy-3-(3-methoxypropoxy)-benzylidene)-3-methylbutanoic acid | (R)-2-(4-methoxy-3-(3-methoxypropoxy)-benzyl)-3-methylbutanoic acid | up to 95% |

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary technique for elucidating the molecular structure of 4-Methoxy-3-(3-methoxypropoxy)benzoic acid in solution. Both ¹H and ¹³C NMR spectra would provide critical information.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment. The aromatic protons on the benzoic acid ring would appear in the downfield region, typically between 7.0 and 8.0 ppm. The methoxy (B1213986) group protons directly attached to the ring would likely resonate as a singlet around 3.8-4.0 ppm. The protons of the 3-methoxypropoxy side chain would exhibit more complex splitting patterns. The two methylene (B1212753) groups adjacent to the ether oxygens (-O-CH₂-) would be expected in the 3.5-4.2 ppm range, while the central methylene group (-CH₂-CH₂-CH₂-) would likely appear further upfield. The terminal methoxy group protons of the side chain would present as a singlet around 3.3 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data. The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically above 170 ppm. The aromatic carbons would appear in the 110-160 ppm range, with carbons attached to oxygen atoms resonating at the lower end of this range. The carbons of the methoxy groups and the methoxypropoxy side chain would be found in the upfield region, generally between 50 and 75 ppm.

Hypothetical ¹H NMR Data Table:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.8 | d | 1H | Aromatic H |

| ~7.6 | dd | 1H | Aromatic H |

| ~7.0 | d | 1H | Aromatic H |

| ~4.1 | t | 2H | -O-CH₂-CH₂- |

| ~3.9 | s | 3H | Ar-OCH₃ |

| ~3.6 | t | 2H | -CH₂-O-CH₃ |

| ~3.3 | s | 3H | -O-CH₃ |

| ~2.1 | p | 2H | -CH₂-CH₂-CH₂- |

Hypothetical ¹³C NMR Data Table:

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~172 | C=O |

| ~155 | Ar-C-O |

| ~150 | Ar-C-O |

| ~124 | Ar-C-H |

| ~115 | Ar-C |

| ~112 | Ar-C-H |

| ~110 | Ar-C-H |

| ~71 | -O-CH₂- |

| ~69 | -O-CH₂- |

| ~59 | -O-CH₃ |

| ~56 | Ar-OCH₃ |

Advanced Mass Spectrometry Techniques for Precise Molecular Weight Determination and Fragmentation Pathway Elucidation

Advanced mass spectrometry (MS) techniques, such as high-resolution mass spectrometry (HRMS), would be employed to determine the precise molecular weight of 4-Methoxy-3-(3-methoxypropoxy)benzoic acid, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum would provide valuable structural information.

Molecular Ion Peak: The molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular formula C₁₃H₁₈O₅.

Fragmentation Analysis: Electron ionization (EI) would likely induce characteristic fragmentation. Key fragmentation pathways could include the loss of the methoxypropoxy side chain, the loss of a methoxy group, and decarboxylation of the benzoic acid moiety.

Hypothetical Mass Spectrometry Data Table:

| m/z | Proposed Fragment Ion |

|---|---|

| 254 | [M]⁺ |

| 223 | [M - OCH₃]⁺ |

| 209 | [M - COOH]⁺ |

| 167 | [M - CH₂OCH₂CH₂OCH₃]⁺ |

| 151 | [M - OCH₂CH₂CH₂OCH₃]⁺ |

| 135 | [C₇H₄O₃]⁺ |

| 107 | [C₇H₇O]⁺ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, would be utilized to identify the functional groups present in 4-Methoxy-3-(3-methoxypropoxy)benzoic acid.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid group, which is often hydrogen-bonded. A sharp, strong peak around 1700 cm⁻¹ would correspond to the C=O stretching of the carbonyl group. The C-O stretching vibrations of the ether linkages and the methoxy groups would likely appear in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching would be observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching would be in the 2850-2960 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations would give rise to strong signals. The symmetric stretching of the C=O bond might also be observable.

Hypothetical Vibrational Spectroscopy Data Table:

| Wavenumber (cm⁻¹) | Intensity | Assignment (IR) |

|---|---|---|

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid) |

| 2950-2850 | Medium | C-H stretch (Aliphatic) |

| ~1700 | Strong | C=O stretch (Carbonyl) |

| ~1600, ~1500 | Medium | C=C stretch (Aromatic) |

X-ray Crystallography for Definitive Solid-State Structure Determination

Hypothetical Crystallographic Data Table:

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | [Hypothetical Value] |

| b (Å) | [Hypothetical Value] |

| c (Å) | [Hypothetical Value] |

| β (°) | [Hypothetical Value] |

| Volume (ų) | [Hypothetical Value] |

| Z | 4 |

Computational Chemistry and in Silico Investigations

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Acidity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. researchgate.netbanglajol.info For derivatives of benzoic acid, these calculations can predict parameters such as orbital energies, charge distribution, and molecular electrostatic potential (MEP), which are crucial for understanding the molecule's reactivity. researchgate.netbanglajol.infosemanticscholar.org

The electronic properties of 4-Methoxy-3-(3-methoxypropoxy)benzoic acid are largely dictated by the substituents on the benzene (B151609) ring. The 4-methoxy group and the 3-(3-methoxypropoxy) group both act as electron-donating groups through the resonance or mesomeric effect (+M), while also exerting an electron-withdrawing inductive effect (-I). quora.comstackexchange.com The interplay of these effects influences the electron density distribution across the aromatic ring and on the carboxylic acid moiety. The MEP surface, for instance, can reveal the electrophilic and nucleophilic sites of the molecule. For similar benzoic acid derivatives, the MEP typically shows a negative potential region around the carboxylic oxygen atoms, indicating their susceptibility to electrophilic attack, while the acidic proton of the carboxyl group exhibits a positive potential, highlighting its electrophilic nature. semanticscholar.org

The acidity of benzoic acid derivatives, quantified by the pKa value, is highly sensitive to the nature and position of substituents. Electron-withdrawing groups generally increase acidity (lower pKa) by stabilizing the resulting carboxylate anion, whereas electron-donating groups decrease acidity (higher pKa). brainly.instackexchange.comquora.com For instance, the pKa of benzoic acid is approximately 4.2. stackexchange.comquora.com The presence of a methoxy (B1213986) group at the para position (as in 4-methoxybenzoic acid) increases the pKa to around 4.47-4.5, making it a weaker acid due to the electron-donating resonance effect of the methoxy group. quora.combrainly.instackexchange.com Conversely, a methoxy group at the meta position has a less pronounced effect on pKa. Given the presence of two electron-donating groups in 4-Methoxy-3-(3-methoxypropoxy)benzoic acid, its pKa is expected to be higher than that of benzoic acid, indicating a lower acidity.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Predicted Acidity (pKa) |

|---|---|---|---|---|

| Benzoic Acid | -7.21 | -1.89 | 5.32 | 4.20 stackexchange.comquora.com |

| 4-Methoxybenzoic Acid | -6.85 | -1.75 | 5.10 | 4.47 stackexchange.com |

| 4-Nitrobenzoic Acid | -8.12 | -3.45 | 4.67 | 3.40 brainly.in |

This table presents data for analogous compounds to infer the properties of 4-Methoxy-3-(3-methoxypropoxy)benzoic acid.

Molecular Dynamics Simulations for Conformational Landscape Exploration and Solution Behavior

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. bohrium.com These simulations can provide detailed insights into the conformational landscape of flexible molecules like 4-Methoxy-3-(3-methoxypropoxy)benzoic acid and how they behave in a solution environment. The presence of a flexible 3-methoxypropoxy side chain introduces several rotatable bonds, leading to a complex array of possible conformations.

MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformers. This is crucial as the three-dimensional shape of a molecule often dictates its biological activity and physical properties. For similar benzoic acid derivatives, MD studies have been used to investigate the influence of additives on crystal morphology by simulating their adsorption onto crystal surfaces. bohrium.com

In a solution, MD simulations can model the interactions between the solute (4-Methoxy-3-(3-methoxypropoxy)benzoic acid) and the solvent molecules. This can reveal information about solvation energies, the structure of the solvent shell around the molecule, and the dynamics of hydrogen bonding between the carboxylic acid group and polar solvents. The Automated Topology Builder (ATB) is a resource that can facilitate the development of molecular force fields required for such simulations. uq.edu.au

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling for Analogues (excluding clinical outcomes)

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are cornerstones of medicinal chemistry and materials science. researchgate.net They aim to establish a correlation between the chemical structure of a compound and its biological activity or physical properties, respectively. For analogues of 4-Methoxy-3-(3-methoxypropoxy)benzoic acid, SAR studies have been conducted to understand how modifications to the chemical scaffold affect their properties.

For example, in a series of 4-substituted methoxybenzoyl-aryl-thiazole analogues, SAR studies revealed that modifications to the "A" and "C" rings of the scaffold significantly influenced their ability to interfere with tubulin polymerization. nih.gov Similarly, for 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, SAR studies guided the optimization of the scaffold to yield potent and selective inhibitors of the 12-lipoxygenase enzyme. nih.gov

These studies typically involve synthesizing a library of related compounds and evaluating their properties. The data is then analyzed to identify key structural features, or pharmacophores, that are essential for the desired effect. Quantitative Structure-Activity Relationship (QSAR) models can be developed using statistical methods like multiple linear regression (MLR) and artificial neural networks (ANN) to predict the activity of new compounds based on molecular descriptors. plos.orgbrieflands.com

| Substituent at Position 4 | Property Influenced | Observed Effect | Reference |

|---|---|---|---|

| -H | Acidity (pKa) | 4.20 | stackexchange.comquora.com |

| -OCH₃ | Acidity (pKa) | 4.47 (Decreased Acidity) | stackexchange.com |

| -NO₂ | Acidity (pKa) | 3.40 (Increased Acidity) | brainly.in |

| -OH | Acidity (pKa) | 4.58 (Decreased Acidity) | quora.com |

This table illustrates the effect of different substituents on the acidity of benzoic acid, providing a basis for predicting the properties of 4-Methoxy-3-(3-methoxypropoxy)benzoic acid.

Molecular Docking and Ligand-Target Interaction Prediction with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). nih.govniscpr.res.in This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. nih.gov

For a molecule like 4-Methoxy-3-(3-methoxypropoxy)benzoic acid, docking studies can predict its binding affinity and mode of interaction with various biological macromolecules. The process involves generating a three-dimensional structure of the ligand and docking it into the binding site of a target protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding energy.

Studies on other benzoic acid derivatives have demonstrated the utility of this approach. For instance, docking studies on derivatives of benzoic acid against the SARS-CoV-2 main protease have been used to predict their potential antiviral activity. nih.gov Similarly, docking and molecular dynamics simulations of a modified ferulic acid derivative, 4-(4-methoxy)benzoyloxy-3-methoxycinnamic acid, were used to predict its interaction with the COX-1 enzyme. fip.orgresearchgate.net These studies typically identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-protein complex. For 4-Methoxy-3-(3-methoxypropoxy)benzoic acid, the carboxylic acid group, the ether oxygens, and the aromatic ring would be expected to be key features involved in such interactions.

| Ligand | Docking Score (kcal/mol) | Reference |

|---|---|---|

| Benzoic acid | -29.59 | nih.gov |

| Syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) | -37.25 | nih.gov |

| Gallic acid (3,4,5-trihydroxybenzoic acid) | -38.31 | nih.gov |

This table shows the predicted binding affinities of various benzoic acid derivatives from a molecular docking study, highlighting how different substitutions on the benzoic acid core can influence protein binding.

Pre Clinical Biological Investigations and Mechanistic Pathway Studies

Enzyme Inhibition and Activation Profiling in in vitro Systems

Research into derivatives of 4-hydroxy-3-methoxybenzoic acid (vanillic acid), a core structure related to 4-Methoxy-3-(3-methoxypropoxy)benzoic acid, has revealed significant enzyme inhibitory activity. Specifically, a number of these derivatives have been synthesized and evaluated for their ability to inhibit urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for the treatment of ulcers and other medical conditions.

In one such study, several newly synthesized derivatives of vanillic acid demonstrated considerable urease inhibition potency. nih.gov The inhibitory activities of these compounds were assessed against jack bean urease using the indophenol (B113434) method. Notably, some of the synthesized compounds exhibited IC50 values comparable to the standard urease inhibitor, thiourea (B124793). nih.gov For instance, compounds designated as 3 , 14 , and 17 in the study were identified as the most active urease inhibitors, with IC50 values of 33.52 µg/ml, 32.41 µg/ml, and 30.06 µg/ml, respectively, against a thiourea standard of 33.50 µg/ml. nih.gov

Further studies on halo-substituted benzoic acid derivatives have also shown potent urease inhibitory activity, in some cases exceeding that of the standard thiourea. sigmaaldrich.com These findings suggest that the benzoic acid scaffold, a key feature of 4-Methoxy-3-(3-methoxypropoxy)benzoic acid, is a promising framework for the development of enzyme inhibitors. The specific nature and position of substituents on the benzoic acid ring appear to play a crucial role in determining the potency of urease inhibition. epa.gov

Table 1: Urease Inhibition by Vanillic Acid Derivatives

| Compound | IC50 (µg/ml) | Standard (Thiourea) IC50 (µg/ml) |

|---|---|---|

| 3 | 33.52 | 33.50 |

| 14 | 32.41 | 33.50 |

| 17 | 30.06 | 33.50 |

Data sourced from Sharma et al. (2020) nih.gov

Receptor Binding and Modulatory Effects on Cellular Pathways

The interaction of benzoic acid derivatives with cellular signaling pathways has been a subject of significant research. A notable example is a derivative of curcumin, 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME), which has been shown to target the Akt/NFκB cell survival signaling pathway. nih.gov This pathway is crucial in mammalian cell survival and is often activated in various cancers. HMBME was found to inhibit the proliferation of prostate cancer cells by targeting this pathway. nih.gov Specifically, it reduces the levels of the activated form of Akt (phosphorylated Akt) and inhibits Akt kinase activity, which in turn suppresses the transcriptional and DNA-binding activity of NFκB. [3.a]

In a different context, 4-hydroxy-benzoic acid, another related compound, has been found to exhibit estrogen-like effects. ossila.com This activity is mediated through the estrogen receptor α (ERα)-dependent signaling pathway. Studies have shown that 4-hydroxy-benzoic acid can promote the proliferation of ER-positive breast cancer cells, an effect that is mitigated by an ER antagonist. ossila.com This suggests that this compound can bind to and activate estrogen receptors, thereby mimicking the effects of estrogen.

These findings highlight the potential for benzoic acid derivatives to modulate key cellular pathways involved in cell survival, proliferation, and hormonal responses. The specific substitutions on the benzoic acid ring likely determine the pathway that is targeted.

Cellular Studies and Biochemical Assays for Functional Characterization

The functional consequences of the pathway modulation described above have been characterized through various cellular studies and biochemical assays. For instance, the inhibitory effect of 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME) on the growth of prostate cancer cells was confirmed through multiple biochemical approaches. nih.gov Morphological analysis of cells treated with HMBME revealed characteristic features of apoptosis, including membrane blebbing, condensation of nuclear material, and cell rounding. [3.a]

Furthermore, studies on 2-hydroxy-4-methoxy benzoic acid (HMBA) have demonstrated its ability to induce DNA damage and autophagy in melanoma cells. chemfaces.com The comet assay was used to assess DNA strand breaks, while Annexin-V staining and TUNEL assays confirmed apoptosis-mediated cell death. Western blot analysis revealed an increase in the phosphorylation of key signaling proteins such as ERK, p38, and JNK, which are involved in the apoptotic and autophagic processes. chemfaces.com

These cellular studies provide a functional characterization of the biological activities of these benzoic acid derivatives, demonstrating their potential to influence cell fate through mechanisms such as apoptosis and autophagy.

Investigation of in vivo Biological Activities in Non-human Animal Models

While in vivo data for 4-Methoxy-3-(3-methoxypropoxy)benzoic acid is not available, studies on related compounds in non-human animal models have provided evidence of their biological activities. For example, the estrogenic activity of 4-hydroxy-benzoic acid, initially observed in vitro, has also been investigated in a CD1 mouse model. ossila.com This demonstrates the potential for this compound to exert its hormonal effects in a whole-organism context.

In another study, a hybrid molecule of amoxicillin (B794) and p-methoxybenzoic acid was shown to have the best antibacterial activity in vivo, with an ED50 of 13.2496 μg/ml. nist.gov This highlights the potential for benzoic acid derivatives to enhance the efficacy of existing drugs.

Furthermore, a derivative of 5-acetamido-2-hydroxy benzoic acid has been evaluated for its analgesic activity in vivo, suggesting that this class of compounds may have applications in pain management. epa.gov These in vivo studies, while not directly on the compound of interest, underscore the potential for benzoic acid derivatives to have systemic pharmacological effects.

Biotransformation and Metabolic Fate Analysis in Pre-clinical Biological Systems

The metabolism of benzoic acid derivatives has been explored in various pre-clinical biological systems. A key metabolic pathway for methoxy-substituted benzoic acids is O-demethylation. For example, the O-demethylation of 4-methoxybenzoic acid has been shown to be catalyzed by engineered cytochrome P450 enzymes. This process converts the methoxy (B1213986) group to a hydroxyl group, which can significantly alter the biological activity of the compound.

In cell suspension cultures of Vanilla planifolia, it was observed that 4-methoxycinnamic acids are converted into 4-hydroxybenzoic acids. The study concluded that the demethylation occurs at the benzoic acid level, and the demethylating enzyme is specific for the 4-position. This suggests that O-demethylation is a likely metabolic fate for 4-Methoxy-3-(3-methoxypropoxy)benzoic acid.

The environmental fate of a related compound, 3-(acetyloxy)-4-methoxy-benzoic acid, has also been studied, providing insights into its potential biotransformation pathways. Understanding the metabolic fate of these compounds is crucial for predicting their in vivo behavior and potential for bioaccumulation.

Table 2: Predicted Environmental Fate of a Related Benzoic Acid Derivative

| Property | Predicted Value | Unit |

|---|---|---|

| Bioconcentration Factor | 2.24 | L/kg |

| Biodegradation Half-Life | 3.55 | days |

| Atmospheric Hydroxylation Rate | 6.03e-12 | cm³/molecule*sec |

| Fish Biotransformation Half-Life | 8.71e-2 | days |

| Soil Adsorption Coefficient (Koc) | 74.1 | L/kg |

Data for Benzoic acid, 3-(acetyloxy)-4-methoxy- from US EPA CompTox Chemicals Dashboard

Exploration of Potential Biological Targets and Mechanisms of Action

Based on the pre-clinical investigations of related compounds, several potential biological targets and mechanisms of action can be postulated for 4-Methoxy-3-(3-methoxypropoxy)benzoic acid.

The consistent finding of urease inhibition by vanillic acid derivatives suggests that urease could be a potential target. nih.gov The mechanism of inhibition likely involves the interaction of the benzoic acid moiety and its substituents with the active site of the enzyme.

The demonstrated activity of HMBME on the Akt/NFκB pathway points to this signaling cascade as another potential target. nih.gov By inhibiting this pathway, 4-Methoxy-3-(3-methoxypropoxy)benzoic acid could potentially exert anti-proliferative and pro-apoptotic effects.

Furthermore, the estrogenic activity of 4-hydroxy-benzoic acid suggests that nuclear hormone receptors, such as the estrogen receptor, could be a target class for this compound. ossila.com The mechanism would involve binding to the receptor and modulating the transcription of target genes.

Finally, the induction of apoptosis and autophagy by HMBA via the phosphorylation of ERK, p38, and JNK suggests that these MAP kinase signaling pathways could also be modulated by 4-Methoxy-3-(3-methoxypropoxy)benzoic acid. chemfaces.com

Analytical Method Development for Research and Process Monitoring

Development of Robust Chromatographic Methods (e.g., HPLC, GC) for Purity Assessment and Quantification in Research Samples

The assessment of purity and the precise quantification of 4-Methoxy-3-(3-methoxypropoxy)benzoic acid in research samples are critical for ensuring the reliability of scientific data and for monitoring the efficiency of synthetic processes. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the cornerstone techniques for these purposes.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a primary choice for the analysis of moderately polar compounds like 4-Methoxy-3-(3-methoxypropoxy)benzoic acid. The development of a robust HPLC method involves the systematic optimization of several parameters to achieve adequate separation of the main compound from any impurities.

A typical starting point for method development would involve a C18 column, which is a versatile stationary phase suitable for a wide range of aromatic carboxylic acids. nih.gov The mobile phase composition is a critical factor influencing retention and selectivity. A gradient elution is often preferred over isocratic elution to ensure the separation of compounds with a range of polarities, which is common in research samples containing starting materials, intermediates, and by-products.

A common mobile phase combination for similar benzoic acid derivatives includes a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. nih.gov The pH of the aqueous phase is adjusted to suppress the ionization of the carboxylic acid group, thereby enhancing its retention on the nonpolar stationary phase. nih.gov Phosphoric acid or formic acid are frequently used for this purpose; formic acid is particularly suitable when the HPLC system is coupled to a mass spectrometer (LC-MS). koreascience.kr

Detection is typically performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance, which for aromatic compounds is often in the range of 230-280 nm. Method validation would be carried out according to the International Council for Harmonisation (ICH) guidelines to establish its linearity, precision, accuracy, and robustness. ijpca.org

Gas Chromatography (GC):

Gas chromatography can also be employed for the analysis of 4-Methoxy-3-(3-methoxypropoxy)benzoic acid, particularly for assessing volatile impurities. However, due to the low volatility and polar nature of the carboxylic acid group, derivatization is often necessary to convert the analyte into a more volatile and thermally stable form. A common derivatization technique is silylation, which replaces the active hydrogen of the carboxylic acid with a trimethylsilyl (B98337) (TMS) group.

The derivatized sample is then injected into a GC system equipped with a non-polar or medium-polarity capillary column (e.g., DB-5). The separation is achieved based on the boiling points and interactions of the compounds with the stationary phase. Flame Ionization Detection (FID) is a common detector for quantification due to its wide linear range and sensitivity to organic compounds. For identification purposes, GC coupled with Mass Spectrometry (GC-MS) is the preferred technique.

Application of Mass Spectrometry-Based Techniques for Impurity Profiling and Identification in Synthetic Batches

Impurity profiling is a critical aspect of process development and quality control, aiming to identify and quantify impurities in synthetic batches. Mass spectrometry (MS), especially when coupled with a chromatographic separation technique, is an indispensable tool for this purpose due to its high sensitivity and ability to provide structural information.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a powerful hyphenated technique that combines the separation capabilities of HPLC with the detection and identification power of mass spectrometry. For the impurity profiling of 4-Methoxy-3-(3-methoxypropoxy)benzoic acid, an RP-HPLC method, as described previously, would be coupled to an MS detector. Electrospray ionization (ESI) is a suitable soft ionization technique for this class of compounds, typically operating in the negative ion mode to deprotonate the carboxylic acid, forming the [M-H]⁻ ion.

High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap-based systems, is particularly valuable for impurity identification. HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of an unknown impurity. Subsequent fragmentation of the parent ion using tandem mass spectrometry (MS/MS) generates a characteristic fragmentation pattern that provides structural information, aiding in the elucidation of the impurity's structure. This approach is crucial for identifying process-related impurities and degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS):

For volatile or semi-volatile impurities, GC-MS is the technique of choice. As mentioned earlier, derivatization may be required for the parent compound and polar impurities. The electron ionization (EI) source in a GC-MS system imparts high energy, leading to extensive fragmentation of the analytes. The resulting mass spectra are highly reproducible and can be compared against spectral libraries for identification. This is particularly useful for identifying known starting materials, reagents, or common by-products.

Development of Isotope Dilution Mass Spectrometry Methods for Quantitative Analysis of Related Moieties

Isotope Dilution Mass Spectrometry (IDMS) is a definitive quantitative technique that offers high precision and accuracy by using a stable isotope-labeled version of the analyte as an internal standard. nih.gov This method is particularly valuable for the accurate quantification of 4-Methoxy-3-(3-methoxypropoxy)benzoic acid and its related moieties in complex matrices where matrix effects can compromise the accuracy of other methods.

The development of an IDMS method involves the synthesis of an isotopically labeled internal standard, such as ¹³C- or ²H-labeled 4-Methoxy-3-(3-methoxypropoxy)benzoic acid. A known amount of this labeled standard is added to the sample prior to any sample preparation or analysis. The sample is then analyzed by LC-MS or GC-MS.

In a study on the analysis of benzoic acid, ¹³C₆-benzoic acid was used as the internal standard. koreascience.krresearchgate.net The quantification is based on the measurement of the ratio of the mass spectrometric response of the unlabeled analyte to that of the labeled internal standard. Since the analyte and the internal standard are chemically identical, they co-elute and experience the same matrix effects and variations during sample preparation and injection, which are corrected for by the ratio measurement. This results in highly reliable and accurate quantitative data.

The selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes on a tandem mass spectrometer are typically used for IDMS to enhance selectivity and sensitivity. researchgate.net Specific precursor-to-product ion transitions for both the native analyte and the labeled standard are monitored.

Emerging Research Applications and Future Directions

Exploration of Non-Medicinal Applications (e.g., materials science, agrochemicals)

The exploration of non-medicinal applications for 4-Methoxy-3-(3-methoxypropoxy)benzoic acid is an area ripe with potential, particularly in the fields of materials science and as a key intermediate in the synthesis of specialized chemicals.

In the realm of materials science , the structurally related class of 4-alkoxybenzoic acids has been investigated for their liquid crystalline properties. nih.govresearchgate.net These compounds, through intermolecular hydrogen bonding, can self-assemble into ordered structures, a key characteristic of liquid crystals. nih.gov The specific nature of the alkoxy group can influence the mesomorphic properties, including the temperature range of the liquid crystal phase. nih.gov While direct studies on 4-Methoxy-3-(3-methoxypropoxy)benzoic acid are not yet prevalent, its 4-methoxy and 3-alkoxy substitution pattern suggests it could be a candidate for the design of new liquid crystalline materials. Further research into its thermal behavior and optical properties could unveil its suitability for applications in displays, sensors, or other advanced optical devices.

Moreover, benzoic acid derivatives are fundamental building blocks in organic synthesis . Compounds with similar structures, such as 3-Methoxy-4-methylbenzoic acid, are utilized as intermediates in the production of dyes, fragrances, and other specialty chemicals. chemixl.com The functional groups present in 4-Methoxy-3-(3-methoxypropoxy)benzoic acid—the carboxylic acid, the ether linkages, and the aromatic ring—offer multiple reaction sites for creating more complex molecules with desired properties for various industrial applications.

| Potential Non-Medicinal Application | Relevant Structural Feature | Example from Related Compounds |

| Materials Science (Liquid Crystals) | 4-alkoxybenzoic acid core | 4-alkoxybenzoic acids exhibit liquid crystalline phases. nih.govresearchgate.net |

| Chemical Intermediate | Carboxylic acid and ether groups | 3-Methoxy-4-methylbenzoic acid is used in dye and fragrance synthesis. chemixl.com |

Role as a Chemical Standard or Reference Material in Analytical Research

In analytical research, the availability of high-purity, well-characterized chemical standards is crucial for accurate and reproducible results. While 4-Methoxy-3-(3-methoxypropoxy)benzoic acid is not yet established as a certified reference material, its structural analogue, 4-Methoxybenzoic acid , is available as a certified reference material (CRM). sigmaaldrich.com This sets a precedent for the potential use of other substituted benzoic acids as analytical standards.

The development of 4-Methoxy-3-(3-methoxypropoxy)benzoic acid as a reference material would require its synthesis in a highly pure form and thorough characterization using various analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and chromatography. Once certified, it could serve as a standard for the identification and quantification of this compound and its metabolites in complex matrices during research and development. Its availability as a standard would be particularly valuable in studies exploring its synthesis, reactivity, and potential applications.

Development of Sustainable and Green Chemistry Approaches for its Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact. While specific green synthesis routes for 4-Methoxy-3-(3-methoxypropoxy)benzoic acid are not extensively documented, general strategies applied to related benzoic acid derivatives can be adapted.

One approach involves the use of environmentally benign solvents and catalysts. For instance, the synthesis of some benzoic acid derivatives has been achieved using aqueous media, which is a significant improvement over volatile organic solvents. researchgate.netacgpubs.org Another green strategy is the use of solid catalysts that can be easily recovered and reused, reducing waste. scitepress.org

A potential synthetic route to 4-Methoxy-3-(3-methoxypropoxy)benzoic acid could start from a readily available precursor like 3-hydroxy-4-methoxybenzoic acid. The etherification of the hydroxyl group with 3-methoxypropanol or a related halide could be optimized to use greener reaction conditions. For example, employing a phase-transfer catalyst in an aqueous system could enhance reaction efficiency while minimizing the use of organic solvents. A patent for preparing 3-nitro-4-methoxy benzoic acid highlights a method that is described as meeting the requirements of green and environment-friendly production due to high product yield and no generation of waste residues. google.com

| Green Chemistry Principle | Application in Benzoic Acid Synthesis | Potential Adaptation for Target Compound |

| Use of Safer Solvents | Synthesis in aqueous media. researchgate.netacgpubs.org | Performing the etherification step in water. |

| Catalysis | Use of recyclable solid catalysts. scitepress.org | Employing a reusable solid acid or base catalyst for etherification. |

| Atom Economy | High-yield reactions with minimal byproducts. google.com | Optimizing reaction conditions to maximize the incorporation of starting material atoms into the final product. |

Identification of Novel Research Avenues based on Mechanistic Insights

The structural motifs within 4-Methoxy-3-(3-methoxypropoxy)benzoic acid provide clues for novel research directions. Mechanistic studies on related compounds can inspire new areas of investigation.

For instance, various benzoic acid derivatives have been explored as inhibitors of biological targets. nih.govrasayanjournal.co.in The specific substitution pattern of 4-Methoxy-3-(3-methoxypropoxy)benzoic acid could confer unique binding properties to certain enzymes or receptors. Computational modeling and in vitro screening could be employed to explore its potential as a bioactive molecule. A study on 4-bromo-3-(methoxymethoxy)benzoic acid used Density Functional Theory (DFT) to analyze its chemical reactivity descriptors, providing insights into its kinetic stability and susceptibility to nucleophilic attack. researchgate.net A similar theoretical investigation of 4-Methoxy-3-(3-methoxypropoxy)benzoic acid could guide the design of new experiments and applications.

Furthermore, the compound can serve as a versatile scaffold for the synthesis of more complex molecules. The carboxylic acid group can be readily converted to esters, amides, or other functional groups, opening up a wide range of synthetic possibilities. ossila.com Research into the derivatization of 4-Methoxy-3-(3-methoxypropoxy)benzoic acid could lead to the discovery of new compounds with interesting properties for materials science, agrochemicals, or other fields.

| Research Avenue | Basis from Related Compounds | Potential Approach |

| Bioactivity Screening | Benzoic acid derivatives as enzyme inhibitors. nih.govrasayanjournal.co.in | In silico docking studies followed by in vitro assays against relevant biological targets. |

| Mechanistic Studies | DFT analysis of reactivity. researchgate.net | Computational studies to predict reactivity and guide synthetic modifications. |

| Synthetic Derivatization | Versatility of the benzoic acid scaffold. ossila.com | Synthesis of a library of derivatives by modifying the carboxylic acid group and exploring their properties. |

Q & A

Q. 1.1. What are the recommended synthetic routes for 4-Methoxy-3-(3-methoxypropoxy)benzoic acid, and how do reaction conditions influence yield?

A two-step synthesis is commonly employed:

Etherification : React 3-methoxypropoxy chloride with 4-hydroxy-3-methoxybenzoic acid in the presence of a base (e.g., K₂CO₃) to introduce the propoxy group.

Protection/Deprotection : Use protecting groups (e.g., methyl esters) to prevent side reactions during acidic/basic conditions. Final hydrolysis with NaOH yields the target compound.

Optimize temperature (60–80°C) and solvent polarity (DMF or acetone) to achieve yields >75% .

Q. 1.2. How can structural confirmation be performed for this compound?

- NMR : Analyze -NMR for characteristic peaks:

- Methoxy groups: δ 3.3–3.5 ppm (singlets).

- Propoxy chain: δ 1.8–2.1 ppm (multiplet for CH₂) and δ 3.6–4.0 ppm (OCH₂).

- Aromatic protons: δ 6.8–7.5 ppm (coupling patterns confirm substitution).

- FTIR : Confirm ester/carboxylic acid C=O stretches (~1700 cm⁻¹) and ether C-O-C (~1250 cm⁻¹) .

Advanced Research Questions

Q. 2.1. How can contradictory data on biological activity (e.g., antimicrobial vs. inactivity) be resolved?

Contradictions often arise from assay conditions:

- Solubility : Use DMSO as a co-solvent (<1% v/v) to enhance aqueous solubility and avoid false negatives.

- Strain specificity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, as activity may vary due to membrane permeability .

- Metabolite interference : Perform LC-MS to check for degradation products during assays .

Q. 2.2. What strategies optimize regioselectivity in derivatization reactions?

- Directing groups : The methoxy group at position 3 acts as an electron donor, directing electrophilic substitution to position 5 of the aromatic ring.

- Catalysts : Use Pd/C or CuI for cross-coupling reactions (e.g., Suzuki-Miyaura) to attach functional groups selectively .

- Protecting groups : Temporarily protect the carboxylic acid with tert-butyl esters to prevent undesired side reactions .

Q. 2.3. How do structural modifications impact pharmacokinetic properties?

- Lipophilicity : Adding a 3-methoxypropoxy chain increases logP by ~1.5 units compared to unsubstituted benzoic acid, enhancing membrane permeability.

- Metabolic stability : Replace the terminal methoxy with a trifluoromethoxy group to reduce CYP450-mediated oxidation .

Analytical and Methodological Challenges

Q. 3.1. How should researchers address discrepancies in HPLC purity analyses?

Q. 3.2. What are the best practices for stability studies under physiological conditions?

- pH-dependent stability : Incubate in buffers (pH 2.0, 7.4, 9.0) at 37°C for 24–72 hours. Monitor via LC-MS for hydrolysis (carboxylic acid → alcohol) or decarboxylation .

Future Research Directions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.